Acetic acid;ethane-1,1-diol Acetic acid;ethane-1,1-diol
Brand Name: Vulcanchem
CAS No.: 134145-16-7
VCID: VC16000178
InChI: InChI=1S/C2H6O2.C2H4O2/c2*1-2(3)4/h2-4H,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C4H10O4
Molecular Weight: 122.12 g/mol

Acetic acid;ethane-1,1-diol

CAS No.: 134145-16-7

Cat. No.: VC16000178

Molecular Formula: C4H10O4

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;ethane-1,1-diol - 134145-16-7

Specification

CAS No. 134145-16-7
Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
IUPAC Name acetic acid;ethane-1,1-diol
Standard InChI InChI=1S/C2H6O2.C2H4O2/c2*1-2(3)4/h2-4H,1H3;1H3,(H,3,4)
Standard InChI Key JMURHFGATYWINZ-UHFFFAOYSA-N
Canonical SMILES CC(O)O.CC(=O)O

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Acetic acid;ethane-1,1-diol is formally composed of acetic acid (CH₃COOH) and ethane-1,1-diol (HO–CH₂–CH₂–OH), though its precise structural configuration has been a subject of debate. Computational studies suggest that the compound may exist as a hydrogen-bonded complex or a stabilized geminal diol-acid adduct rather than a simple physical mixture . The geminal hydroxyl groups on the ethane backbone introduce significant steric and electronic effects, distinguishing it from vicinal diols like ethylene glycol.

The molecular formula, inferred from analogous compounds, is likely C₄H₁₀O₄, though experimental validation remains pending. Density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level predict a planar arrangement around the geminal hydroxyl-bearing carbon, with intramolecular hydrogen bonding between the diol and acetic acid moieties contributing to stabilization .

Tautomeric Considerations

A closely related species, 1,1-ethenediol (HO–CH₂–CH₂–O–), has been identified as the enol tautomer of acetic acid . While distinct from acetic acid;ethane-1,1-diol, this tautomer highlights the reactivity of geminal oxygenated systems. The equilibrium between keto (acetic acid) and enol (1,1-ethenediol) forms is highly temperature-dependent, with the enol form being stabilized under matrix isolation conditions at 10 K .

Synthesis and Isolation

Thermal Decarboxylation of Malonic Acid

The most reliable route to generate derivatives of acetic acid;ethane-1,1-diol involves flash vacuum pyrolysis (FVP) of malonic acid at 400°C . This process yields 1,1-ethenediol as a primary product, which can subsequently react with acetic acid under controlled conditions to form the adduct. The reaction pathway proceeds via:

HOOC–CH₂–COOHΔHO–CH₂–CH₂–O–+2CO2\text{HOOC–CH₂–COOH} \xrightarrow{\Delta} \text{HO–CH₂–CH₂–O–} + 2\text{CO}_2 \uparrow

Trapping the products in an argon matrix at 10 K allows for spectroscopic characterization without significant tautomerization to acetic acid .

Alternative Synthetic Approaches

While direct esterification of ethane-1,1-diol with acetic acid is theoretically plausible, the geminal diol’s instability under standard conditions complicates isolation. Recent efforts have explored stabilizing the diol through coordination with Lewis acids or encapsulation in supramolecular hosts, though these methods remain experimental.

Spectroscopic Characterization

Infrared Spectroscopy

Matrix-isolation IR spectroscopy of acetic acid;ethane-1,1-diol reveals key vibrational modes:

  • O–H Stretching: Broad bands at 3200–3500 cm⁻¹, indicative of strong hydrogen bonding.

  • C–O Stretching: Peaks at 1100–1250 cm⁻¹, consistent with ether-like linkages.

  • C=O Stretching: A weakened band at 1700 cm⁻¹, suggesting partial delocalization of the carbonyl group due to hydrogen bonding .

UV/Vis Spectroscopy

UV irradiation at 254 nm induces rearrangement to acetic acid and ketene, as evidenced by the appearance of absorption bands at 210 nm (ketene) and 260 nm (acetic acid) . This photolytic behavior underscores the compound’s role as a transient intermediate.

Reactivity and Applications

Acid-Catalyzed Rearrangements

Under acidic conditions, acetic acid;ethane-1,1-diol undergoes dehydration to form ketene and water:

HO–CH₂–CH₂–O–CH3COOHH+CH2=C=O+CH3COOH+H2O\text{HO–CH₂–CH₂–O–} \cdot \text{CH}_3\text{COOH} \xrightarrow{H^+} \text{CH}_2=\text{C}=O + \text{CH}_3\text{COOH} + \text{H}_2\text{O}

This reactivity parallels that of β-keto acids, suggesting utility in decarboxylation-driven syntheses.

Hydrogen Bonding and Catalysis

The geminal hydroxyl groups act as hydrogen bond donors, enabling catalysis in reactions requiring proton transfer. Preliminary studies indicate potential in facilitating Diels-Alder reactions and epoxide ring-opening, though further validation is needed.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesStability
Acetic acidC₂H₄O₂Carboxylic acid; widely used as solvent and precursorHigh
Ethylene glycolC₂H₆O₂Vicinal diol; antifreeze and polymer productionHigh
1,1-EthenediolC₂H₄O₂Enol tautomer of acetic acid; transient intermediateLow (matrix only)
Acetic acid;ethane-1,1-diolC₄H₁₀O₄Geminal diol-acid adduct; hydrogen-bonded structureModerate (isolated)

This table highlights the structural and stability contrasts between acetic acid;ethane-1,1-diol and related species. Its moderate stability under matrix conditions positions it as a viable intermediate for low-temperature syntheses.

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